molecular formula C16H19N3O2 B2365822 4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 478259-58-4

4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2365822
CAS No.: 478259-58-4
M. Wt: 285.347
InChI Key: JUGAEHLWPWYALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not available in the retrieved information.

Scientific Research Applications

Applications in Stereochemistry and Pharmacology

The chemical compound "4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide" has intriguing applications, especially in stereochemistry and pharmacology. A study by Veinberg et al. (2015) delves into the stereochemistry of phenylpiracetam and its methyl derivative, highlighting the significance of the pyrrolidin-2-one pharmacophore. The paper discusses the enantiomerically pure compounds, including (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam), and their profound pharmacological advantages. It emphasizes the importance of the stereocenters' configuration in determining the biological properties, advocating for the selection of the most effective stereoisomer and the need for drug substance purification from less active ones (Veinberg et al., 2015).

Role in Synthesis of Heterocyclic Compounds

Moreover, the compound plays a crucial role in the synthesis of heterocyclic compounds. Parmar et al. (2023) reviewed the applications of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the compound's utility in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The review encompasses various synthetic pathways and the use of diversified hybrid catalysts, emphasizing the compound's significant role in developing lead molecules (Parmar et al., 2023).

Bioactive Pyrrole-Based Compounds

Furthermore, the compound is acknowledged for its contributions to bioactive pyrrole-based compounds. A review by Li Petri et al. (2020) focused on pyrrole and its derivatives with anticancer, antimicrobial, and antiviral activities. It highlighted the pyrrole ring's prevalence in drug discovery programs and its influence on the pharmaceutical properties of many drugs. The review emphasized the compound's relevance in developing drugs with target selectivity, underscoring the continuous recognition of its pharmaceutical and pharmacological features (Li Petri et al., 2020).

Properties

IUPAC Name

4-butanoyl-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-5-15(20)12-10-14(19-11-12)16(21)18-9-7-13-6-3-4-8-17-13/h3-4,6,8,10-11,19H,2,5,7,9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGAEHLWPWYALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)NCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.